molecular formula C8H10FNO B8686416 2-(6-Fluoropyridin-3-yl)propan-1-ol

2-(6-Fluoropyridin-3-yl)propan-1-ol

Cat. No. B8686416
M. Wt: 155.17 g/mol
InChI Key: MWGPLDFBAUASOI-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

Borane tetrahydrofuran complex (1.0M in THF) (Aldrich, St. Louis, Mo.; 15.75 mL, 15.75 mmol) was added to a solution of 2-fluoro-5-(prop-1-en-2-yl)pyridine (1.44 g, 10.50 mmol) in THF (70 mL) at 0° C. and the resulting mixture was stirred under argon at 25° C. for 1.5 h. The resulting mixture was then cooled to 0° C., and sodium hydroxide (2.5N, aqueous; 5.25 mL, 13.12 mmol) and hydrogen peroxide (30%, aq.) (Columbus Chemical Industries, Columbus, Wis.; 1.877 mL, 18.37 mmol) were sequentially added (gas evolution), and the resulting light-yellow solution was stirred at 60° C. for 1.25 h. The reaction mixture was then partially concentrated in vacuo (to remove THF) and partitioned between EtOAc (300 mL) and half-saturated aqueous NaHCO3 (100 mL). The organic layer separated, and the aqueous layer was extracted with EtOAc (2×100 mL). The combined organic extracts were washed with brine (200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Chromatographic purification of the residue (silica gel, 0 to 100% EtOAc/hexanes) furnished 2-(6-fluoropyridin-3-yl)propan-1-ol (0.951 g, 6.13 mmol, 58.4% yield) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 8.10 (d, J=2.0 Hz, 1H), 7.68 (td, J=8.0, 2.5 Hz, 1H), 6.90 (dd, J=8.4, 2.9 Hz, 1H), 3.67-3.79 (m, 2H), 3.00 (sxt, J=6.8 Hz, 1H), 1.31 (d, J=7.0 Hz, 3H). 19F NMR (377 MHz, CDCl3) δ ppm −71.31 (br. s., 1F). m/z (ESI, +ve) 156.2 (M+H)+.
Quantity
15.75 mL
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.25 mL
Type
reactant
Reaction Step Two
Quantity
1.877 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1CCCC1.B.[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([CH3:16])=[CH2:15])=[CH:10][N:9]=1.[OH-].[Na+].OO>C1COCC1>[F:7][C:8]1[N:9]=[CH:10][C:11]([CH:14]([CH3:16])[CH2:15][OH:1])=[CH:12][CH:13]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
15.75 mL
Type
reactant
Smiles
O1CCCC1.B
Name
Quantity
1.44 g
Type
reactant
Smiles
FC1=NC=C(C=C1)C(=C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.877 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred under argon at 25° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
the resulting light-yellow solution was stirred at 60° C. for 1.25 h
Duration
1.25 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then partially concentrated in vacuo (to remove THF)
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (300 mL) and half-saturated aqueous NaHCO3 (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Chromatographic purification of the residue (silica gel, 0 to 100% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(C=N1)C(CO)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.13 mmol
AMOUNT: MASS 0.951 g
YIELD: PERCENTYIELD 58.4%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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